Omadacycline-d9

Bioanalytical Method Validation LC-MS/MS Therapeutic Drug Monitoring

Omadacycline-d9 is the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying omadacycline in biological matrices. With nine deuterium atoms, it co-elutes with omadacycline under reversed-phase LC conditions while providing a distinct mass shift (m/z 566.7 → 456.6) for selective MRM detection. High-purity (≥98%) batches ensure minimal unlabeled omadacycline impurity, preserving the lower limit of quantitation (LLOQ) for robust method validation. Essential for PK/PD studies, ANDA bioequivalence submissions, and gut microbiome research. Choose omadacycline-d9 to eliminate matrix effects and ion suppression variability that unlabeled or analog internal standards cannot correct.

Molecular Formula C29H40N4O7
Molecular Weight 565.7 g/mol
Cat. No. B12378048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmadacycline-d9
Molecular FormulaC29H40N4O7
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
InChIInChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1/i1D3,2D3,3D3
InChIKeyVJYKVCURWJGLPG-MYKRUONFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omadacycline-d9 (PTK 0796-d9) – Deuterated Internal Standard for LC-MS/MS Quantification


Omadacycline-d9 (PTK 0796-d9; Amadacycline-d9) is a deuterium-labeled isotopologue of the aminomethylcycline antibiotic omadacycline, with nine hydrogen atoms replaced by deuterium . As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically nearly identical to the non-labeled analyte, co-eluting with omadacycline under reversed-phase LC conditions while providing a distinct mass shift (m/z 566.7 → 456.6) for selective MRM detection [1]. Its primary utility lies in bioanalytical method development and validation, where it corrects for matrix effects, ion suppression/enhancement, and extraction variability in complex biological matrices such as human plasma and serum [2].

Why Unlabeled Omadacycline or Alternate Internal Standards Cannot Substitute for Omadacycline-d9 in Bioanalytical Workflows


Substituting omadacycline-d9 with unlabeled omadacycline as an internal standard introduces analytical inaccuracy, as it fails to correct for ion suppression/enhancement caused by co-eluting matrix components [1]. Analog internal standards (e.g., fexofenadine-d6) exhibit different chromatographic retention and ionization behavior, leading to variable recovery and compromised precision [2]. Furthermore, lower-purity omadacycline-d9 batches (e.g., ≥95%) may contain unlabeled omadacycline impurity, which artificially elevates the baseline signal and reduces the lower limit of quantitation (LLOQ) . Procurement of high-purity (≥99%) omadacycline-d9 ensures robust method validation and compliance with regulatory bioanalytical guidelines .

Quantitative Differentiation of Omadacycline-d9 Against Comparators: A Head-to-Head Evidence Assessment


Superior Purity Enables Lower LLOQ and Improved Assay Sensitivity

Omadacycline-d9 from MedChemExpress is supplied with a certified purity of 99.21%, which is higher than the ≥98% purity typical of unlabeled omadacycline analytical standards . In LC-MS/MS analysis, the presence of even 1-2% unlabeled omadacycline impurity in the internal standard elevates the background signal, directly impacting the lower limit of quantitation (LLOQ) and reducing assay sensitivity [1].

Bioanalytical Method Validation LC-MS/MS Therapeutic Drug Monitoring

Superior Matrix Effect Correction vs. Analog Internal Standards

In a validated LC-MS/MS method for human plasma, omadacycline-d9 was selected over several candidate internal standards as the most appropriate IS due to its identical chromatographic retention (co-elution at 1.2 ± 0.2 min) and ionization behavior, resulting in no significant effect on analyte recovery, sensitivity, or ion suppression [1]. In contrast, the analog internal standard fexofenadine-d6 (m/z 508.4→472.8) exhibits different retention and ionization characteristics, leading to variable matrix effect correction [2].

Matrix Effect Ion Suppression Internal Standard Selection

High Recovery Facilitates Accurate Quantification in Complex Matrices

Omadacycline-d9 exhibits total recovery >95% from biological matrices following simple protein precipitation, enabling accurate quantification across a wide dynamic range (5.00 to 12000.00 pg/mL) [1]. This high recovery is consistent with the >95% radioactivity recovery observed in ADME studies of [¹⁴C]omadacycline [2]. In contrast, unlabeled omadacycline may show variable recovery depending on the matrix and extraction protocol, potentially introducing bias.

Extraction Recovery Sample Preparation Bioanalysis

Room Temperature Stability Simplifies Shipping and Handling

Omadacycline-d9 is stable at ambient temperature for several days during ordinary shipping and customs clearance . This contrasts with unlabeled omadacycline, which is recommended for storage at -20°C and is hygroscopic, requiring careful handling to prevent degradation .

Stability Shipping Conditions Sample Storage

Distinct Pharmacokinetic Profile of the Parent Drug Informs Internal Standard Selection

The parent drug omadacycline exhibits low plasma protein binding (21.3% ± 9.7%) compared to eravacycline (79-87%) and tigecycline (69-87%), which impacts free drug concentration and necessitates accurate quantification of total drug levels [1]. Omadacycline also has a large volume of distribution (190 L), low systemic clearance (10 L/h), and long elimination half-life (16-17 h), supporting once-daily dosing and requiring sensitive analytical methods to capture the full PK profile [2]. These PK characteristics underscore the need for a robust, high-purity internal standard like omadacycline-d9 to accurately measure plasma concentrations across the entire dosing interval.

Pharmacokinetics Protein Binding Oral Bioavailability

Regulatory Precedent and Method Validation Support

Omadacycline-d9 has been successfully employed as an internal standard in validated LC-MS/MS methods for quantifying omadacycline in human plasma, serum, and stool, demonstrating acceptable selectivity, matrix effects, and recovery [1]. These methods have been applied to therapeutic drug monitoring in patients with pulmonary infections, with inter- and intra-run accuracies ranging from 93.5% to 114.8% and precisions between 1.29% and 5.55% [2]. This established regulatory precedent reduces method development risk and accelerates time-to-clinic for new studies.

Method Validation Regulatory Compliance Therapeutic Drug Monitoring

Optimal Use Cases for Omadacycline-d9 in Bioanalysis and Pharmacokinetic Research


Therapeutic Drug Monitoring (TDM) of Omadacycline in Clinical Studies

Omadacycline-d9 is the internal standard of choice for quantifying omadacycline plasma or serum concentrations in patients receiving the drug for community-acquired bacterial pneumonia (CABP) or acute bacterial skin and skin structure infections (ABSSSI). Its high purity (99.21%) and superior matrix effect correction ensure accurate measurement of drug levels across the therapeutic range (e.g., 5-12,000 pg/mL), enabling dose optimization and assessment of pharmacokinetic/pharmacodynamic (PK/PD) targets [1].

Pharmacokinetic Studies in Special Populations

Given omadacycline's low protein binding (21%) and extensive tissue distribution (Vd 190 L), accurate quantification in special populations (e.g., patients with renal or hepatic impairment, obese subjects) is critical. Omadacycline-d9 provides the necessary precision and accuracy to detect subtle PK differences in these populations, supporting regulatory submissions for dosing adjustments [2].

Bioequivalence and Generic Drug Development

For ANDA submissions, demonstrating bioequivalence of generic omadacycline formulations requires robust and reproducible bioanalytical methods. The use of omadacycline-d9 as a SIL-IS minimizes analytical variability, ensuring that any observed differences in Cmax or AUC are truly formulation-related rather than artifacts of the analytical method. Its high recovery (>95%) and stability simplify method transfer between laboratories [3].

Microbiome and Non-Clinical Disposition Studies

Omadacycline-d9 facilitates the quantification of omadacycline in complex non-clinical matrices such as stool, tissue homogenates, and cell lysates. The validated LC-MS/MS method using omadacycline-d9 has been applied to gut microbiome studies, where accurate measurement of fecal drug concentrations is essential for understanding the impact of omadacycline on the gut microbiota and the emergence of antimicrobial resistance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omadacycline-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.